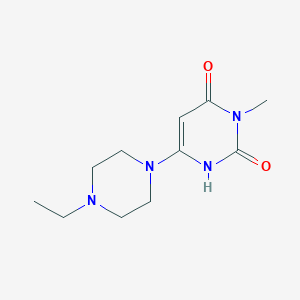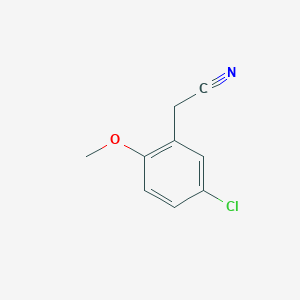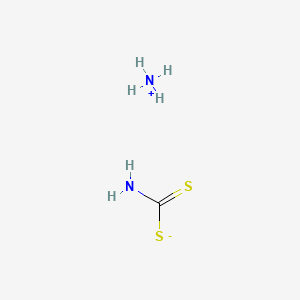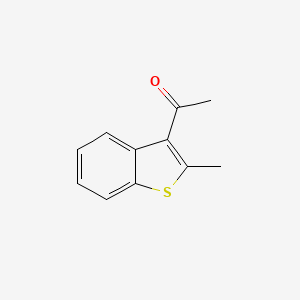
2,6-Dimethyl-4-methylsulfanylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-4-methylsulfanylaniline is an organic compound with the molecular formula C9H13NS It is a derivative of aniline, where the hydrogen atoms at the 2 and 6 positions are replaced by methyl groups, and the hydrogen at the 4 position is replaced by a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-methylsulfanylaniline typically involves the alkylation of 2,6-dimethylaniline with a suitable methylsulfanyl reagent. One common method is the reaction of 2,6-dimethylaniline with methylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-methylsulfanylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfanyl group to a methyl group.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 2,6-Dimethylaniline.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2,6-Dimethyl-4-methylsulfanylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-methylsulfanylaniline involves its interaction with specific molecular targets. The methylsulfanyl group can participate in various biochemical pathways, potentially affecting enzyme activity and receptor binding. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylaniline: Lacks the methylsulfanyl group, resulting in different chemical properties.
4-Methylsulfanylaniline: Lacks the methyl groups at the 2 and 6 positions.
2,4,6-Trimethylaniline: Contains an additional methyl group at the 4 position instead of a methylsulfanyl group.
Properties
Molecular Formula |
C9H13NS |
|---|---|
Molecular Weight |
167.27 g/mol |
IUPAC Name |
2,6-dimethyl-4-methylsulfanylaniline |
InChI |
InChI=1S/C9H13NS/c1-6-4-8(11-3)5-7(2)9(6)10/h4-5H,10H2,1-3H3 |
InChI Key |
WDFWZGUOMCIPCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(Prop-2-ynylamino)sulfonyl]benzoic acid](/img/structure/B1368223.png)







![1-[2-(2-Methoxy-ethoxy)-ethanesulfonyl]-4-methyl-benzene](/img/structure/B1368258.png)


